molecular formula C4H6O3 B051205 Oxetane-3-carboxylic acid CAS No. 114012-41-8

Oxetane-3-carboxylic acid

Cat. No. B051205
M. Wt: 102.09 g/mol
InChI Key: UWOTZNQZPLAURK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxetane-3-carboxylic acid and its derivatives has been explored through various methods. Lassalas et al. (2017) evaluated oxetan-3-ol and derivatives as bioisosteres of the carboxylic acid functional group, indicating the oxetane ring can serve as an isostere of the carbonyl moiety, thereby suggesting pathways for synthesizing oxetane-based compounds as potential surrogates for carboxylic acid groups (Lassalas et al., 2017). Kassir et al. (2016) described a short synthesis for all four stereoisomers of 3-amino-2-oxetanecarboxylic acid, showcasing the versatility of oxetane cores in synthetic chemistry (Kassir et al., 2016).

Molecular Structure Analysis

The molecular structure of oxetane-3-carboxylic acid features an oxetane ring which is a key structural motif that can significantly influence the molecule's reactivity and interactions. The oxetane ring's unique strain and electronic properties make it an interesting subject for structural analysis and its application in designing new molecules with desired properties.

Chemical Reactions and Properties

Oxetane-3-carboxylic acid participates in various chemical reactions, leveraging its oxetane ring. For example, Chalyk et al. (2022) highlighted the instability of oxetane-carboxylic acids, which can easily isomerize into (hetero)cyclic lactones, indicating the reactive nature of the oxetane ring under certain conditions (Chalyk et al., 2022). Moreover, the oxetane ring's incorporation into molecules has been shown to trigger changes in solubility, lipophilicity, and metabolic stability, highlighting its utility in modifying drug properties (Wuitschik et al., 2010).

Scientific Research Applications

Organic Synthesis

Oxetane-3-carboxylic acid is an important raw material and intermediate used in organic synthesis . It’s used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity .

Pharmaceuticals and Agrochemicals

In the field of pharmaceuticals and agrochemicals, Oxetane-3-carboxylic acid is used as an important intermediate . It’s also used to synthesize (Hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles via single-step microwave-mediated reaction with primary amides and thioamides, respectively .

Medicinal Chemistry

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic .

Biological Activities

Oxetane-containing compounds (OCC) are of great interest as new potential pharmacophores with a significant spectrum of biological activities. The biological activity of OCC that is produced by bacteria and Actinomycetes demonstrates antineoplastic, antiviral (arbovirus), and antifungal activity with confidence an angiogenesis stimulator, respiratory analeptic, and antiallergic activity dominate with confidence from 81 to 99% .

Synthesis of Biologically Active Products

Oxetane-3-carboxylic acid is an important class of organic synthetic intermediates. It’s a crucial active structural unit of natural and synthetic biological and medicinal active compounds possessing anti-cancer, inhibition of human immunodeficiency virus, as well as inhibiting glutamine synthetase in clinical practice .

Drug Discovery Campaigns

The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality. Oxetanes have garnered further interest as isosteres of carbonyl groups and as molecular tools to fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .

Epoxide Opening

Oxetane-3-carboxylic acid can be used in the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . This method has been expanded to incorporate alkyl substituents that could be further manipulated to access a range of oxetane derivatives .

Formation of Spirocyclic Azetidine-Oxetane

Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .

Synthesis of (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles

Oxetane-3-carboxylic acid can be used to synthesize (Hydroxymethyl)oxazoles and (Hydroxymethyl)thiazoles via single-step microwave-mediated reaction with primary amides and thioamides, respectively .

Safety And Hazards

Oxetane-3-carboxylic acid is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye, and to use personal protective equipment .

Future Directions

Oxetanes are gaining significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being increasingly used in drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality .

properties

IUPAC Name

oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600567
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxetane-3-carboxylic acid

CAS RN

114012-41-8
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
MAJ Dubois, MA Smith, AJP White, A Lee Wei Jie… - Organic …, 2020 - ACS Publications
Four-membered rings remain underexplored motifs despite offering attractive physicochemical properties for medicinal chemistry. Arylacetic acids bearing oxetanes, azetidines, and …
Number of citations: 22 pubs.acs.org
MAJ Dubois, JJ Rojas, AJ Sterling… - The Journal of …, 2023 - ACS Publications
… (18) 3-Iodo-oxetane and -azetidine are increasingly employed in coupling reactions, (9−11) while there are only limited examples from oxetane-3-carboxylic acid. To date there have …
Number of citations: 6 pubs.acs.org
D Li, DL Sloman, A Achab, H Zhou… - Journal of Medicinal …, 2022 - ACS Publications
… The synthesis of 17 started with commercial 3-(4-bromophenyl)oxetane-3-carboxylic acid 18. Initial access to intermediate 18 was based on literature-reported conditions with a poor …
Number of citations: 5 pubs.acs.org
K Kolahdouzan, R Khalaf, JM Grandner, Y Chen… - ACS …, 2019 - ACS Publications
… With this insight, we envisioned that (3-(tert-butoxycarbonyl)amino) oxetane-3-carboxylic acid (1) could serve as a readily accessible building block for the installation of aminooxetane …
Number of citations: 33 pubs.acs.org
LL Rodina, VL Mishchenko, SA Malashikhin… - Russian journal of …, 2003 - Springer
… recrystallized from diethyl ether, and subsequent chromatographic separation on silica gel (30 g, eluent benzene) gave 0.37 g (38%) of 2,2,4,4-tetraphenyloxetane-3-carboxylic acid IIa …
Number of citations: 16 link.springer.com
JA Bull, RA Croft, OA Davis, R Doran… - Chemical …, 2016 - ACS Publications
The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and …
Number of citations: 352 pubs.acs.org
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… 3-[3-Fluoro-4-(methylcarbamoyl)phenylamino]oxetane-3-carboxylic acid (59) and its methyl ester 61 were obtained starting from 3-аminooxetane-3-carboxylic acid (57) which was …
Number of citations: 26 www.sciencedirect.com
MS West, AL Gabbey, MP Huestis… - Organic Letters, 2022 - ACS Publications
… In 2020, Terrett and Huestis reported the synthesis of 1-arylaminooxetanes from aryl halides and 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylic acid by dual photoredox/Ni …
Number of citations: 8 pubs.acs.org
LL Rodina, OS Galkina, MB Supurgibekov… - Russian journal of …, 2010 - Springer
… of oxetane-3-carboxylic acid II (Nu = OH) or its derivatives (Nu = OMe, NMe2) (Scheme 1). The contributions of concurrent photochemical processes leading to C–H insertion products …
Number of citations: 10 link.springer.com
P Soares, MS Gadd, J Frost, C Galdeano… - Journal of medicinal …, 2018 - ACS Publications
… Following the general synthesis method B, from intermediate 22 (102 mg, 0.19 mmol, 1 equiv) and oxetane-3-carboxylic acid (19 mg, 0.19 mmol, 1 equiv), compound 19 was obtained …
Number of citations: 123 pubs.acs.org

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